molecular formula C13H19NO B1329595 N,N-Diisopropylbenzamide CAS No. 20383-28-2

N,N-Diisopropylbenzamide

Cat. No.: B1329595
CAS No.: 20383-28-2
M. Wt: 205.3 g/mol
InChI Key: UYXMMJPYFKRKKM-UHFFFAOYSA-N
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Description

N,N-Diisopropylbenzamide is an organic compound with the molecular formula C13H19NO. It is a derivative of benzamide where the amide nitrogen is substituted with two isopropyl groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diisopropylbenzamide can be synthesized through the reaction of benzoyl chloride with diisopropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Diisopropylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the isopropyl groups can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: It can be reduced to form secondary amines.

Common Reagents and Conditions:

    Lithium diisopropylamide (LDA): Used in deprotonation reactions.

    Hydrogen peroxide: Used in oxidation reactions.

    Sodium borohydride: Used in reduction reactions.

Major Products:

    N-oxides: Formed from oxidation reactions.

    Secondary amines: Formed from reduction reactions.

    Substituted benzamides: Formed from substitution reactions.

Scientific Research Applications

N,N-Diisopropylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving amides.

    Medicine: It is investigated for its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Comparison with Similar Compounds

N,N-Diisopropylbenzamide can be compared with other similar compounds such as:

    N,N-Dimethylbenzamide: Similar structure but with methyl groups instead of isopropyl groups. It has different reactivity and physical properties.

    N,N-Diethylbenzamide: Contains ethyl groups instead of isopropyl groups, leading to variations in steric and electronic effects.

    N,N-Diisopropylformamide: Similar structure but with a formyl group instead of a benzoyl group, resulting in different chemical behavior.

This compound is unique due to the presence of bulky isopropyl groups, which influence its reactivity and steric properties, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(2)14(11(3)4)13(15)12-8-6-5-7-9-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXMMJPYFKRKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174321
Record name Benzamide, N,N-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20383-28-2
Record name N,N-Bis(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20383-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N,N-bis(1-methylethyl)-
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Record name 20383-28-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6912
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N,N-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bis amide 17. The 2,2-dimethyl-N-(4-iodo-3-pyridinyl)propanamide (700 mg, 2.3 mmol) and 2-diisopropylbenzamide boronic acid (1.3 g, 5.2 mmol) were dissolved in DMF. Tetrakis(triphenylphosphine)palladium (133 mg, 0.11 mmol) and 2 M sodium carbonate solution (2.2 mL) were added. The reaction was refluxed at 83° C. for 18 h The mixture was concentrated in vacuo, extracted with EtOAc, washed with brine and dried with sodium sulfate. The crude oil was chromatographed (CH2Cl2, 1%-5% MeOH/CH2Cl2) to obtain 2-[3-2,2-dimethyl-propionylamino)-pyridin-4-yl]-N,N-diisopropylbenzamide as a white solid. 1H NMR (DMSO-d6, 300 MHz) δ 9.08 (s, 1 H), 8.64 (s, 1 H), 8.43 (d, 1H), 7.58–7.48 (m, 2 H), 7.40 (dd, 1 H), 7.33 (d, 1 H), 7.24 (dd, 1 H), 3.53–3.36 (m, 2 H), 1.38 (d, 3 H), 1.01 (d, 3 H), 0.97 (s, 9 H), 0.91 (d, 3 H), 0.77 (d, 3 H); MS (ES+)=382.
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
[Compound]
Name
2-diisopropylbenzamide boronic acid
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
133 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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